molecular formula C11H14N2O B8277853 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone CAS No. 78504-61-7

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl methyl ketone

Cat. No. B8277853
CAS RN: 78504-61-7
M. Wt: 190.24 g/mol
InChI Key: QEJJLSDONYSIPV-UHFFFAOYSA-N
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Patent
US04305948

Procedure details

The above preparation can be carried out using in place of hexamethylphosphoramide other solvents, e.g., dimethylformamide, acetonitrile or others noted above or in the absence of a solvent; however, hexamethylphosphoramide was conveniently used since (4-pyridinyl)methyl methyl ketone was conveniently prepared as a mixture together with hexamethylphosphoramide, as seen by the following preparation: To a stirred solution containing 70 ml. of freshly distilled diisopropylamine and 200 ml. of tetrahydrofuran at 0° C. under nitrogen was added dropwise over 20 minutes 210 cc. of 2.4 M n-butyllithium in n-hexane and the reaction mixture was stirred for about 35 minutes at about 0°-5° C. To the cold solution was added dropwise over a period of 10 minutes 90 ml. of dry hexamethylphosphoramide (no temperature change) and a resulting light yellow solution was stirred for 15 minutes. To the cold solution at 0° C. was added a solution of 50 ml. of 4-picoline in 150 ml. of dry tetrahydrofuran over a 15 minute period and stirring was continued for 30 minutes at 0° C. Next, a mixture containing 50 ml. of dry ethyl acetate and 150 ml. of tetrahydrofuran was added over a 15 minute period (temperature rose from 0° to about 6° C.) and the resulting mixture was stirred for 20 minutes at 0° C. The ice bath was then removed and stirring continued for another 90 minutes whereupon the temperature of the reaction mixture rose to about 25° C. The reaction mixture was then cooled in an ice bath and to it was added 60 ml. of acetic acid over a period of about 90 minutes. The tetrahydrofuran was distilled off using a rotary evaporator in vacuo. The remaining mixture was diluted with 400 ml. of water and the aqueous mixture was extracted successively with two 250 ml. portions of isopropyl acetate and three 80 ml. portions of chloroform. The solvents were distilled off under reduced pressure to yield about 137 g. of a mixture consisting primarily of the desired product and hexamethylphosphoramide. Another run using the same quantities was carried out as above except after the addition of 60 ml. of glacial acetic acid, the mixture was diluted with only 200 ml. of water, the phases were separated, and the aqueous phase was extracted with five 100 ml. portions of chloroform. The chloroform extract was washed with saline solution and the chloroform was distilled off in vacuo. The remaining mixture of the desired ketone and hexamethylphosphoramide was combined with the above 137 g. of the same mixture and the combined mixture was distilled under reduced pressure to yield the following fractions: I. 63 g., b.p. of 110°-112° C. at 4 mm.; II. 59 g. of pale yellow oil, b.p. 113°-115° C. at 3 mm.; and, III. 69 g. of pale yellow oil, b.p. 115°-118° C. at 2.5 mm. Examination of fraction III by NMR showed it to consist of a 2:3 mixture by weight of (4-pyridinyl)methyl methyl ketone and hexamethylphosphoramide.
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[O:3].[CH:11]([NH:14][CH:15](C)C)(C)C.[CH2:18]([Li])CCC.N1C=CC(C)=CC=1>CCCCCC.CN(C)P(N(C)C)(N(C)C)=O.O1CCCC1.C(OCC)(=O)C.C(#N)C.CN(C)C=O>[CH3:1][C:2]([C:4]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[CH:11][N:14]([CH3:15])[CH3:18])=[O:3]

Inputs

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Type
reactant
Smiles
CC(=O)CC1=CC=NC=C1
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solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
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CN(P(=O)(N(C)C)N(C)C)C
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Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above preparation
CUSTOM
Type
CUSTOM
Details
as seen by the following preparation
ADDITION
Type
ADDITION
Details
To a stirred solution containing 70 ml
ADDITION
Type
ADDITION
Details
To the cold solution was added dropwise over a period of 10 minutes 90 ml
Duration
10 min
ADDITION
Type
ADDITION
Details
To the cold solution at 0° C. was added a solution of 50 ml
ADDITION
Type
ADDITION
Details
Next, a mixture containing 50 ml
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 20 minutes at 0° C
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 90 minutes whereupon the temperature of the reaction mixture
Duration
90 min
CUSTOM
Type
CUSTOM
Details
rose to about 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath and to it
ADDITION
Type
ADDITION
Details
was added 60 ml
WAIT
Type
WAIT
Details
of acetic acid over a period of about 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
The tetrahydrofuran was distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator in vacuo
ADDITION
Type
ADDITION
Details
The remaining mixture was diluted with 400 ml
EXTRACTION
Type
EXTRACTION
Details
of water and the aqueous mixture was extracted successively with two 250 ml
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield about 137 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)C(=CN(C)C)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.